3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 2,5-dimethylfuran-3-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of 2,5-Dimethylfuran-3-carbonyl chloride: This intermediate can be synthesized by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Synthesis of Pyrrolidine Intermediate: The pyrrolidine ring is functionalized by reacting with the 2,5-dimethylfuran-3-carbonyl chloride to form 1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine.
Coupling with Pyrazine Derivative: The final step involves the nucleophilic substitution reaction between the pyrrolidine intermediate and 2-chloropyrazine-3-carbonitrile in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino-pyrazine derivatives.
Substitution: Various substituted pyrazine and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of 3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrile group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyridazine
- 3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyrimidine
Uniqueness
Compared to similar compounds, 3-((1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the pyrazine ring, which can confer different electronic properties and reactivity. This uniqueness can be leveraged in designing molecules with specific desired properties, such as enhanced stability or selectivity in biological systems.
Properties
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-7-13(11(2)22-10)16(21)20-6-3-12(9-20)23-15-14(8-17)18-4-5-19-15/h4-5,7,12H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLYPSOGWVLHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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